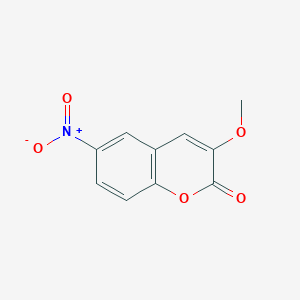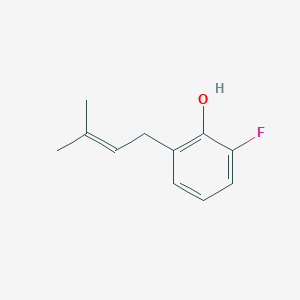
2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and a 3-methylbut-2-en-1-yl group at the sixth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 3-methylbut-2-en-1-yl bromide.
Alkylation Reaction: The 2-fluorophenol undergoes an alkylation reaction with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in various substituted phenols.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the phenolic group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol: is similar to other fluorinated phenols and alkylated phenols.
3-Fluorobenzoic acid, 3-methylbut-2-enyl ester: Another compound with a similar structure but different functional groups.
2-(3-methylbut-2-enyl)phenol: Lacks the fluorine atom but has a similar alkyl group.
Uniqueness
The presence of both the fluorine atom and the 3-methylbut-2-en-1-yl group in this compound makes it unique. The fluorine atom can significantly influence the compound’s reactivity and biological activity, while the alkyl group can affect its solubility and interaction with other molecules.
Propiedades
Número CAS |
116268-01-0 |
|---|---|
Fórmula molecular |
C11H13FO |
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
2-fluoro-6-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H13FO/c1-8(2)6-7-9-4-3-5-10(12)11(9)13/h3-6,13H,7H2,1-2H3 |
Clave InChI |
FYHHXYAZXAUOJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C(=CC=C1)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




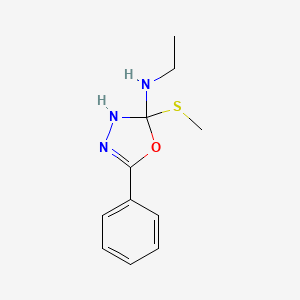
silane](/img/structure/B14308505.png)




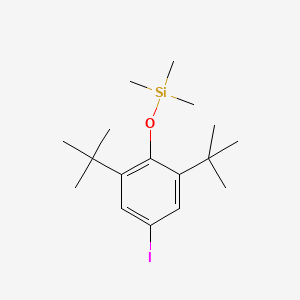
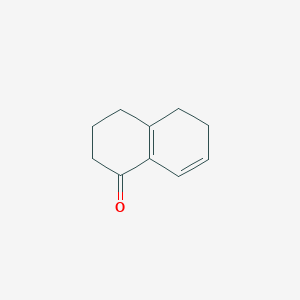
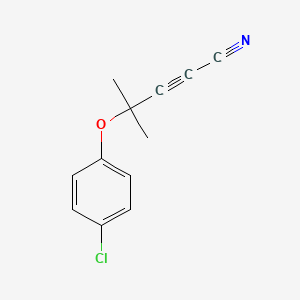
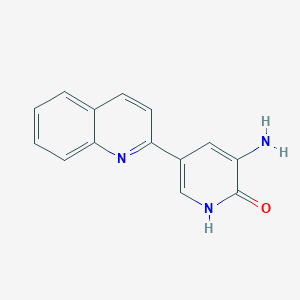
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
